tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C18H26N2O4. It is a derivative of piperazine, featuring a tert-butyl ester group and an ethoxycarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves the following steps:
Piperazine Derivation: : Piperazine is reacted with an appropriate carboxylic acid derivative to introduce the ethoxycarbonyl group.
Esterification: : The resulting intermediate is then esterified with tert-butyl alcohol under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure controls to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Conversion of the ethoxycarbonyl group to a carboxylic acid.
Reduction: : Reduction of the ethoxycarbonyl group to an alcohol.
Substitution: : Replacement of the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
Oxidation: : Ethyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate.
Reduction: : Ethyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate.
Substitution: : Various substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
Tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity and interactions with biological targets.
Medicine: : Investigated for its therapeutic potential in various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : It interacts with enzymes and receptors involved in biological processes.
Pathways: : The exact pathways depend on the specific application and biological context in which the compound is used.
Comparison with Similar Compounds
Tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: : Piperazine derivatives with different substituents, such as tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate .
Biological Activity
tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate , with CAS Number 234082-33-8, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 342.41 g/mol. It features a piperazine core substituted with an ethoxycarbonyl group and a tert-butyl ester, which may influence its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C18H26N2O4 |
Molecular Weight | 342.41 g/mol |
Boiling Point | Not available |
Solubility | High |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines, including colon carcinoma and breast cancer cells. The structure-activity relationship (SAR) suggests that the presence of specific substituents on the aromatic ring enhances cytotoxicity.
Case Study:
A study evaluated the antiproliferative effects of related compounds on the HT-29 colon cancer cell line, revealing that certain modifications in the piperazine structure led to improved IC50 values compared to standard treatments like doxorubicin .
Antimicrobial Activity
Compounds with similar structural features have also been tested for antimicrobial properties. Research indicates that certain piperazine derivatives possess activity against a range of bacteria, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 2.5 mg/mL |
Escherichia coli | 3.0 mg/mL |
Pseudomonas aeruginosa | 2.0 mg/mL |
Neuropharmacological Effects
Some studies suggest potential neuropharmacological effects, particularly in terms of anticonvulsant activity. Piperazine derivatives have been investigated for their ability to modulate neurotransmitter systems, providing insights into their use in treating neurological disorders.
Research Findings:
A comparative analysis indicated that specific piperazine derivatives could reduce seizure activity in animal models, highlighting their potential as therapeutic agents for epilepsy .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Receptor Modulation: Interaction with various receptors involved in cellular signaling pathways.
- Enzyme Inhibition: Inhibition of enzymes critical for cancer cell proliferation or bacterial survival.
- Cell Cycle Arrest: Induction of apoptosis in cancer cells by disrupting the cell cycle.
Properties
IUPAC Name |
tert-butyl 4-(4-ethoxycarbonylphenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-5-23-16(21)14-6-8-15(9-7-14)19-10-12-20(13-11-19)17(22)24-18(2,3)4/h6-9H,5,10-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIWRFCYFYWFLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470983 | |
Record name | tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234082-33-8 | |
Record name | tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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